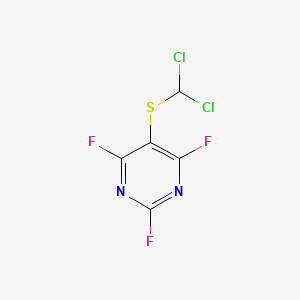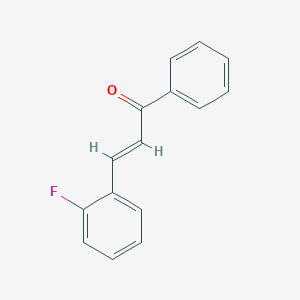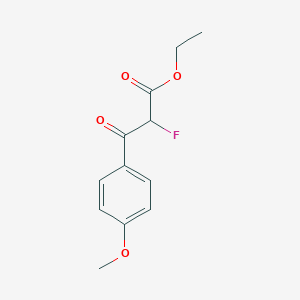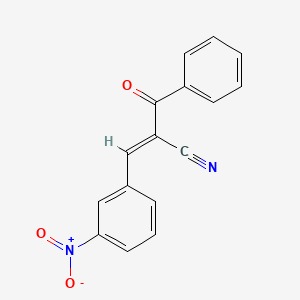
3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile, also known as 3-NPPC, is a synthetic compound used in a variety of scientific research applications. It is a nitrile-based compound with an aromatic nitro group and a carbonyl group. Its chemical structure is C12H9NO3, and it is a yellow solid at room temperature. 3-NPPC is a useful compound for studying the effects of nitro-aromatic compounds on biochemical and physiological processes, as well as for use in laboratory experiments.
Applications De Recherche Scientifique
3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile has been used in a variety of scientific research applications, including studies of the effects of nitro-aromatic compounds on biochemical and physiological processes. It has been used to study the metabolism of nitro-aromatic compounds in human cells, as well as to study the effects of nitro-aromatic compounds on enzyme activity and gene expression. In addition, 3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile has been used to study the effects of nitro-aromatic compounds on the development of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile is not fully understood. However, it is believed that the nitro group of the compound is responsible for its biological effects. The nitro group can interact with proteins and other molecules in cells, leading to changes in the activity of enzymes and other proteins. In addition, the nitro group can also interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the synthesis of fatty acids. In addition, 3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile has been shown to inhibit the growth of cancer cells and to induce apoptosis in some types of cancer cells. It has also been shown to have anti-inflammatory and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile is a useful compound for use in laboratory experiments due to its relatively low cost and ease of synthesis. However, there are some limitations to its use. For example, the compound is unstable in the presence of light and oxygen, and therefore must be stored in the dark and in an oxygen-free environment. In addition, the compound is toxic and should be handled with caution.
Orientations Futures
There are a variety of potential future directions for research involving 3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile. These include further studies of its effects on biochemical and physiological processes, as well as studies of its effects on the development of cancer and other diseases. In addition, further research could focus on the development of new synthetic methods for the production of 3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile. Finally, further research could focus on the development of new uses for 3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile, such as in drug development or in the production of new materials.
Méthodes De Synthèse
3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile can be synthesized by reacting 2-phenylprop-2-enenitrile with 3-nitrophenylchloride in the presence of a base such as triethylamine. The reaction proceeds in an aqueous solution at room temperature and is complete within a few hours. The product is then purified by crystallization.
Propriétés
IUPAC Name |
(E)-2-benzoyl-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c17-11-14(16(19)13-6-2-1-3-7-13)9-12-5-4-8-15(10-12)18(20)21/h1-10H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQILKTKOZNNYMR-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

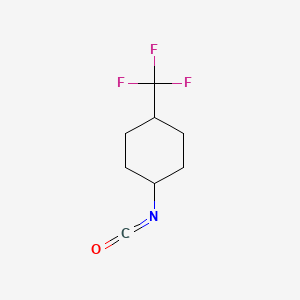
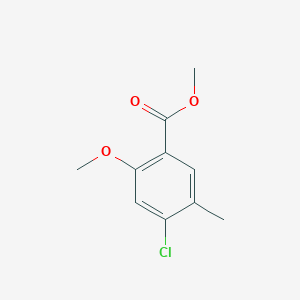


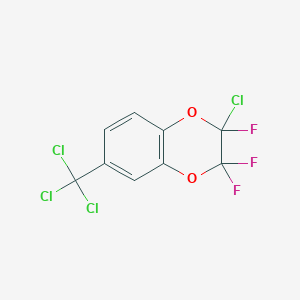
![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)


